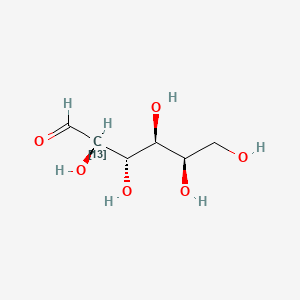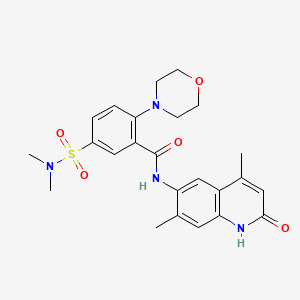
(Thr(PO3H2)231)-Tau Peptide (225-237)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thr(PO3H2)231)-Tau Peptide (225-237) is a phosphorylated peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence is of significant interest in neurodegenerative disease research, particularly in the study of Alzheimer’s disease, where abnormal phosphorylation of tau protein is a hallmark.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thr(PO3H2)231)-Tau Peptide (225-237) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis): This method uses Fmoc-protected amino acids and involves cycles of deprotection and coupling reactions.
Industrial Production Methods
Industrial production of peptides like (Thr(PO3H2)231)-Tau Peptide (225-237) involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, ensuring consistency and efficiency .
化学反応の分析
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which are used to study the peptide’s properties and interactions.
科学的研究の応用
(Thr(PO3H2)231)-Tau Peptide (225-237) has several applications in scientific research:
Neurodegenerative Disease Research: It is used to study the role of tau phosphorylation in Alzheimer’s disease and other tauopathies.
Drug Development: The peptide serves as a target for developing inhibitors that can prevent abnormal tau phosphorylation.
Biomarker Discovery: It is used in the identification of biomarkers for early diagnosis of neurodegenerative diseases.
Structural Biology: The peptide helps in understanding the structural changes in tau protein upon phosphorylation.
作用機序
The mechanism by which (Thr(PO3H2)231)-Tau Peptide (225-237) exerts its effects involves the phosphorylation of the threonine residue at position 231. This modification affects the peptide’s ability to bind to microtubules, leading to microtubule destabilization. The phosphorylated tau peptide can aggregate, forming neurofibrillary tangles, which are characteristic of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
(Ser(PO3H2)202)-Tau Peptide (195-205): Another phosphorylated tau peptide with a different phosphorylation site.
(Thr(PO3H2)181)-Tau Peptide (175-185): Phosphorylated at a different threonine residue.
(Ser(PO3H2)396)-Tau Peptide (390-400): Phosphorylated at a serine residue.
Uniqueness
(Thr(PO3H2)231)-Tau Peptide (225-237) is unique due to its specific phosphorylation site, which is critical in the context of Alzheimer’s disease. The phosphorylation at threonine 231 is particularly associated with early pathological changes in tau protein, making it a valuable target for research and therapeutic interventions .
特性
分子式 |
C61H109N18O20P |
|---|---|
分子量 |
1445.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C61H109N18O20P/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChIキー |
NCUXLCILHBVVMR-ARRDLYBBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)





![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

